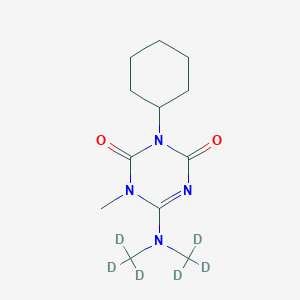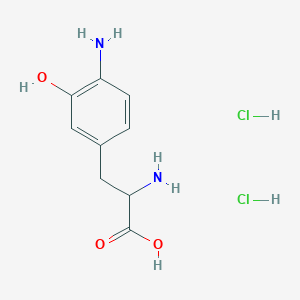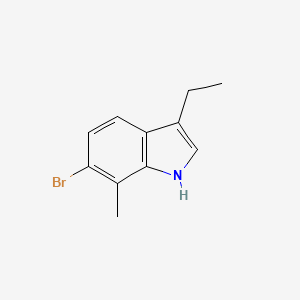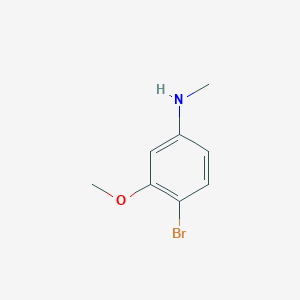
4-bromo-3-methoxy-N-methylaniline
説明
4-Bromo-3-methoxy-N-methylaniline, also known as 4-Bromo-MMA, is a compound that belongs to the group of amines. It is used in the synthesis of 1,7-dihalo Tröger’s base isomers .
Synthesis Analysis
The synthesis of anilines like 4-bromo-3-methoxy-N-methylaniline often involves several steps . These steps may include nitration, conversion from the nitro group to an amine, and bromination . The nitro group is typically used as a meta directing group in these reactions .Molecular Structure Analysis
The molecular formula of 4-bromo-3-methoxy-N-methylaniline is C8H10BrNO. Its molecular weight is 216.07 g/mol. The InChI Key is AYVPVDWQZAAZCM-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Bromo-3-methoxy-N-methylaniline may participate in various chemical reactions. For instance, it may be used in the synthesis of 1,7-dihalo Tröger’s base isomers . It can also be used to investigate the reactions of distonic 4- (N,N,N-trimethylammonium)-2-methylphenyl and 5- (N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry .科学的研究の応用
Photodynamic Therapy Application
The compound 4-bromo-3-methoxy-N-methylaniline has been explored in the context of photodynamic therapy, particularly in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) described its use in synthesizing zinc phthalocyanine with high singlet oxygen quantum yield. These phthalocyanines showed promising properties as Type II photosensitizers in photodynamic therapy, which could significantly contribute to cancer treatment methods (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Non-Linear Optical Properties
Rizwan et al. (2021) investigated the synthesis of 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions. These derivatives, synthesized with various functional moieties, were analyzed for their non-linear optical properties and molecular electrostatic potential, highlighting the compound's potential in advanced material sciences (Rizwan et al., 2021).
Schiff Bases Synthesis and Potentiometric Studies
Upadhyay, Zala, and Bhatt (2020) focused on the synthesis of Schiff bases derived from 3-bromo-4-methyl aniline, including studies of their potentiometric behavior with various metal ions. This research underlines the compound's relevance in the synthesis of chemically significant bases with potential applications in analytical chemistry and material science (Upadhyay, Zala, & Bhatt, 2020).
Multikilogram-Scale Synthesis in Organic Chemistry
Ennis et al. (1999) demonstrated the utility of 4-bromo-3-methoxy-N-methylaniline in multikilogram-scale synthesis, particularly in the creation of a biphenyl carboxylic acid derivative. This showcases the compound's scalability and usefulness in large-scale organic synthesis processes (Ennis et al., 1999).
Safety And Hazards
The safety data sheet for a similar compound, Methyl 4-bromobenzoate, indicates that it is harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-bromo-3-methoxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWCUVPRTSFLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-methoxy-N-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



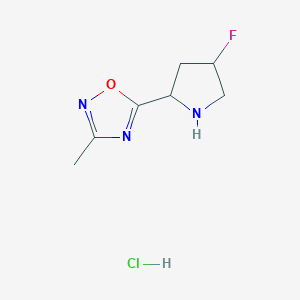
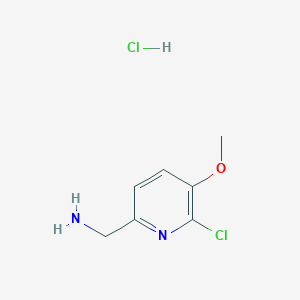
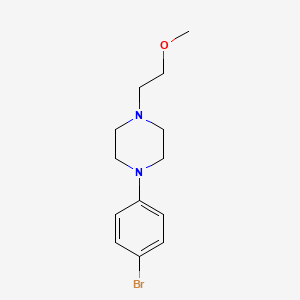
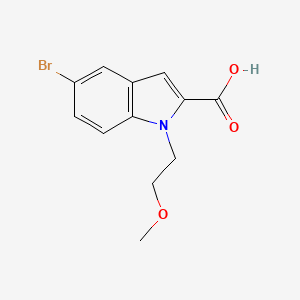
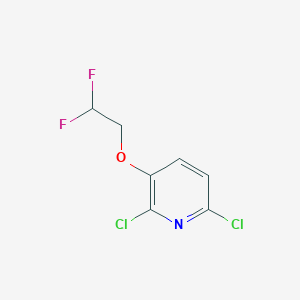

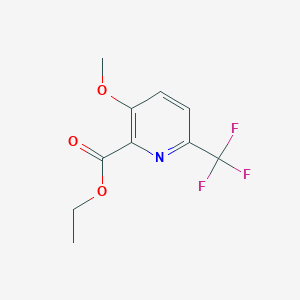
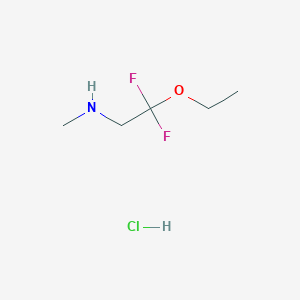

![1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1449087.png)
![5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide](/img/structure/B1449088.png)
